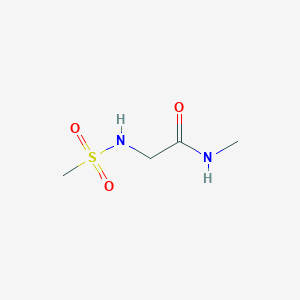
N~2~-(Methanesulfonyl)-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(methylsulfonylamino)acetamide is an organic compound with the molecular formula C4H10N2O3S It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfonyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfonylamino)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-2-(methylsulfonylamino)acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylsulfonylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
N-Methyl-2-(methylsulfonylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylsulfonylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: Similar in structure but lacks the methylsulfonyl group.
Methylsulfonylmethane (MSM): Contains the sulfonyl group but lacks the acetamide moiety.
N-Methyl-2-(methylsulfonyl)acetamide: Similar but with different functional groups attached to the nitrogen atom.
Uniqueness
N-Methyl-2-(methylsulfonylamino)acetamide is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
90774-47-3 |
|---|---|
Molecular Formula |
C4H10N2O3S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-methylacetamide |
InChI |
InChI=1S/C4H10N2O3S/c1-5-4(7)3-6-10(2,8)9/h6H,3H2,1-2H3,(H,5,7) |
InChI Key |
MUPRIJONUOIAHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)




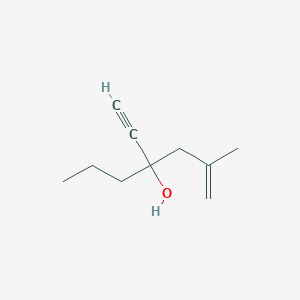
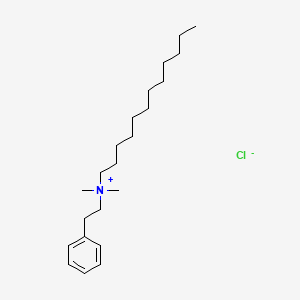
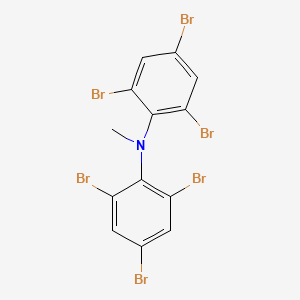
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
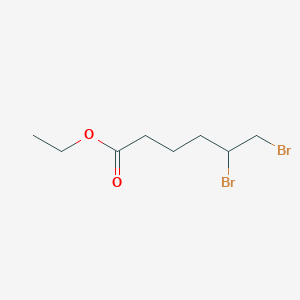
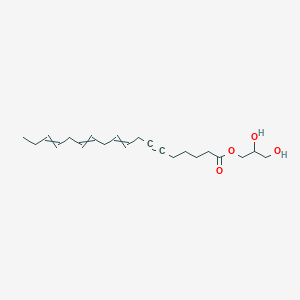
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
